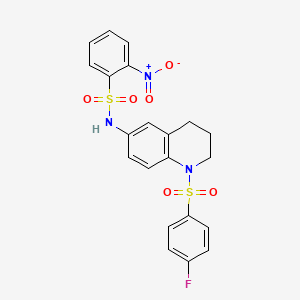

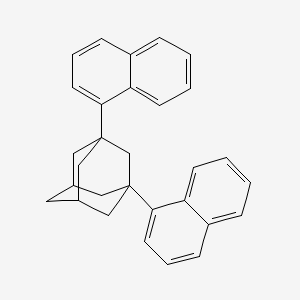

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a tetrahydroquinoline group, which is a common structure in many biologically active compounds.

Chemical Reactions Analysis

Sulfonamides, such as this compound, can participate in a variety of reactions. They can act as bases, forming sulfonate salts, or as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be solid at room temperature, with a relatively high melting point. It’s likely to be soluble in polar solvents due to the presence of several polar functional groups .Applications De Recherche Scientifique

Organic Synthesis

Sulfonyl fluorides, such as the one present in this compound, are increasingly used in organic synthesis due to their stability and unique reactivity pattern . They serve as precursors for the generation of fluorosulfonyl radicals, which are instrumental in the synthesis of various functionalized sulfonyl fluorides. This compound could potentially be used to introduce sulfonyl fluoride groups into organic molecules, enhancing their reactivity for further chemical transformations.

Chemical Biology

In chemical biology, sulfonyl fluorides are utilized for labeling and modifying biomolecules . The compound could be applied in the development of new probes or reagents that selectively modify proteins or other biological targets, aiding in the study of biological processes at the molecular level.

Drug Discovery

The unique chemical structure of sulfonyl fluorides makes them valuable in drug discovery, where they can be used to improve the pharmacokinetic properties of drug candidates . This compound, with its specific sulfonyl fluoride and nitrobenzene groups, might be explored for its potential to act as a lead compound in the development of new medications.

Materials Science

Sulfonyl fluorides are also relevant in materials science, where they contribute to the development of new materials with specific properties . The compound could be investigated for its ability to impart properties such as increased resistance to degradation or improved thermal stability to polymeric materials.

Photocatalysis

The compound’s structure suggests potential applications in photocatalytic processes . It could be involved in the transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides, which are valuable motifs in various chemical industries. This process could be optimized using this compound under specific conditions, such as irradiation with blue LEDs.

Click Chemistry

Sulfonyl fluorides play a significant role in click chemistry, particularly in Sulfur (VI) Fluoride Exchange (SuFEx) reactions . This compound could be used to develop new click chemistry reactions, expanding the toolbox available for rapid and efficient chemical synthesis.

Post-Functionalization

Given the presence of both fluorosulfonyl motifs and carbonyl groups, this compound is well-positioned for post-functionalization studies . Researchers could explore its use in creating a variety of derivatives, each with potentially unique and valuable properties for further application in synthesis or drug development.

Synthetic Methodology Development

The compound’s structure is conducive to the development of new synthetic methodologies . It could serve as a model for studying radical fragmentation and recombination processes, leading to more efficient and sustainable synthetic routes for complex molecules.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O6S2/c22-16-7-10-18(11-8-16)33(30,31)24-13-3-4-15-14-17(9-12-19(15)24)23-32(28,29)21-6-2-1-5-20(21)25(26)27/h1-2,5-12,14,23H,3-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFMLDUGGHHSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

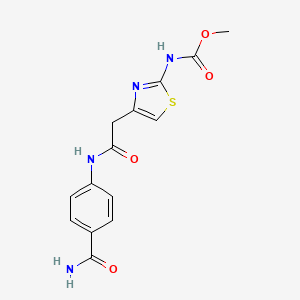

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)

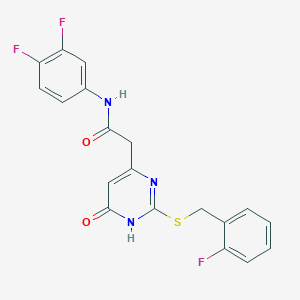

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)

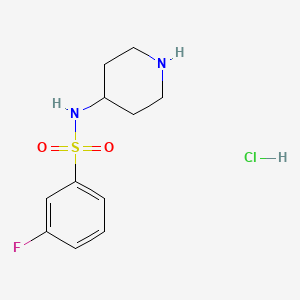

![2,2-Dimethyl-1-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B2893411.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2893413.png)

![tert-butyl 4-[(1S)-1-aminoethyl]benzoate](/img/structure/B2893418.png)

![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2893428.png)